molecular formula C18H17NO2 B5693993 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde

5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B5693993
M. Wt: 279.3 g/mol
InChI Key: XYIAYVVMANDBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde, also known as BDMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMIC is a heterocyclic compound that contains an indole ring, which is a common structural motif found in many natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has also been shown to induce cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties. In addition, 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been found to exhibit fluorescence properties, which make it a useful tool for detecting biological molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde in lab experiments is its versatility. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde can be easily synthesized using a multistep process, and it can be used as a building block for the synthesis of various organic compounds. However, one of the limitations of using 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is its cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde. One potential direction is the development of new synthetic methods for 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde that are more efficient and cost-effective. Another direction is the investigation of the mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde, which may lead to the development of new anti-cancer drugs. Finally, the use of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde as a fluorescent probe for detecting biological molecules may have applications in various fields such as biochemistry and biotechnology.
Conclusion:
In conclusion, 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is a versatile compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde exhibits anti-cancer properties by inducing apoptosis in cancer cells and has been used as a building block for the synthesis of organic semiconductors. While there are limitations to using 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde in lab experiments, its versatility and potential applications make it a promising compound for future research.

Synthesis Methods

The synthesis of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde involves a multistep process that starts with the reaction of 5-nitroindole with benzyl alcohol in the presence of a catalyst to produce 5-(benzyloxy)indole. This intermediate product is then reduced to 5-(benzyloxy)indoline using a reducing agent such as sodium borohydride. The final step involves the oxidation of 5-(benzyloxy)indoline with a suitable oxidizing agent to produce 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde.

Scientific Research Applications

5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as DNA and proteins. In materials science, 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of organic semiconductors with potential applications in organic electronics.

properties

IUPAC Name

1,2-dimethyl-5-phenylmethoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-17(11-20)16-10-15(8-9-18(16)19(13)2)21-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIAYVVMANDBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde

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